![molecular formula C13H15NO B13321156 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C12H13NO It is a member of the indanones family and is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a tetrahydronaphthalenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of an appropriate indanone derivative with dimethylamine. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylaminomethylidene group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: A closely related compound with similar structural features and chemical properties.
3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: Compounds with a furan ring structure that exhibit similar reactivity due to the presence of the dimethylamino group.
Uniqueness
2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific tetrahydronaphthalenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and properties are desired.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylaminomethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H15NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15/h3-6,9H,7-8H2,1-2H3/b11-9+ |
Clave InChI |
VRBKJBQDZLEAEM-PKNBQFBNSA-N |
SMILES isomérico |
CN(C)/C=C/1\CCC2=CC=CC=C2C1=O |
SMILES canónico |
CN(C)C=C1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


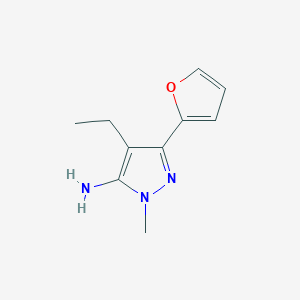
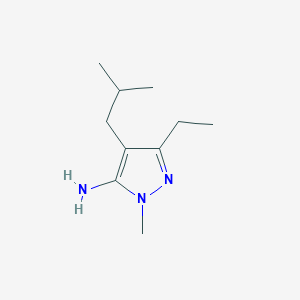
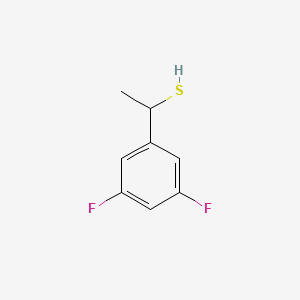
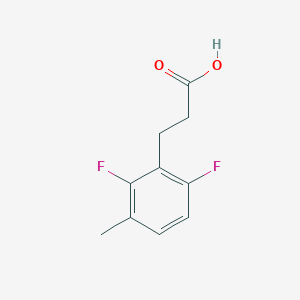
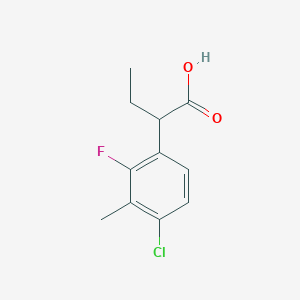
![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
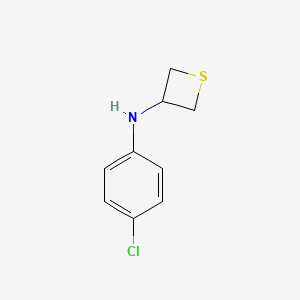

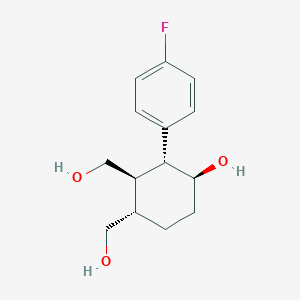

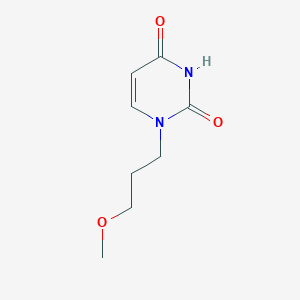
![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
